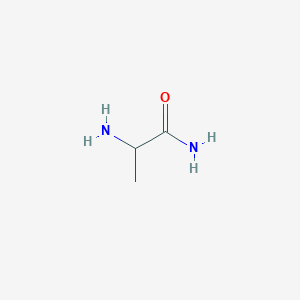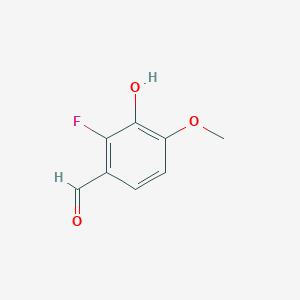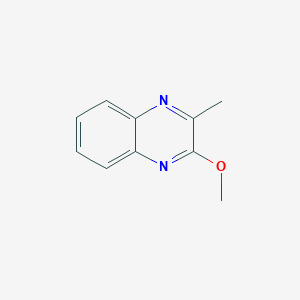
3,7-Dithia-1,9-nonanedithiol
Vue d'ensemble
Description
3,7-Dithia-1,9-nonanedithiol is a sulfur-containing organic compound that is part of a broader class of chemicals known as dithianes. These compounds are characterized by their inclusion of sulfur atoms and are often used in organic synthesis due to their unique reactivity and ability to form stable rings and chains. Although the provided papers do not directly discuss 3,7-Dithia-1,9-nonanedithiol, they do provide insights into the chemistry of related dithiane compounds, which can be extrapolated to understand the properties and reactivity of 3,7-Dithia-1,9-nonanedithiol.
Synthesis Analysis
The synthesis of dithiane-related compounds can be achieved through various methods. For instance, the chlorination of 3-(1,3)-dithianylidenepentane-2,4-dione using the Vilsmeier-Haack reagent results in a high yield of a nonthiolic, odorless 1,3-propanedithiol equivalent . This method demonstrates the potential for synthesizing dithiane derivatives with specific properties, such as reduced odor, which is a common issue with thiols. Additionally, the Lewis base-catalyzed addition of 1,3-dithiane to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane is another synthetic approach that affords the corresponding adducts in good to high yields under mild conditions . These methods highlight the versatility and efficiency of dithiane synthesis, which could be applicable to the synthesis of 3,7-Dithia-1,9-nonanedithiol.
Molecular Structure Analysis
The molecular structure of dithiane compounds is crucial in determining their reactivity and physical properties. X-ray crystal structure analysis has shown that dithiane derivatives can adopt different conformations, such as the double-chair or boat-chair conformations, depending on the specific substituents and the presence of heteroatoms like oxygen . These structural insights are important for understanding the behavior of 3,7-Dithia-1,9-nonanedithiol in various chemical environments.
Chemical Reactions Analysis
Dithiane compounds are known to participate in a variety of chemical reactions. The thioacetalization reaction, for example, involves the conversion of aldehydes and ketones to corresponding dithianes, demonstrating the chemoselectivity between aldehyde and ketone functional groups . This reactivity is significant for the functionalization of 3,7-Dithia-1,9-nonanedithiol and its potential use in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of dithiane compounds are influenced by their molecular structure and the presence of sulfur atoms. While the provided papers do not directly discuss the properties of 3,7-Dithia-1,9-nonanedithiol, they do suggest that dithiane derivatives can form stable bicyclic structures and can react with various electrophiles . These properties are indicative of the potential stability and reactivity of 3,7-Dithia-1,9-nonanedithiol, which could be explored further in the context of its physical state, solubility, boiling point, and other relevant characteristics.
Applications De Recherche Scientifique
Conformational Studies
3,7-Dithia-1,9-nonanedithiol and related compounds have been a subject of interest in conformational studies. For instance, Zefirov et al. (1974) investigated the molecular structure of related dithiabicyclo compounds, revealing unique conformations influenced by lone pair repulsions (Zefirov et al., 1974).
Synthesis and Structural Analysis
The synthesis and structural study of derivatives of 3,7-dithia compounds have been a focus, as demonstrated by Cadenas-Pliego et al. (1993) who synthesized 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane and conducted an X-ray diffraction study of the compound (Cadenas-Pliego et al., 1993).
Electron Transport and Electrochemistry
Stolarczyk and Bilewicz (2006) explored the use of 1,9-nonanedithiol in enhancing electron transport through alkanethiolate films on gold substrates, indicating its potential in electrochemical applications (Stolarczyk & Bilewicz, 2006).
Quantum Theory Applications
Bushmarinov et al. (2011) utilized quantum theory to study the conformational and electronic properties of 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, offering insights into stereoelectronic interactions and molecular stability (Bushmarinov et al., 2011).
Self-Assembled Monolayers and Nanotechnology
Deng et al. (2000) studied the formation of self-assembled monolayers (SAMs) using alkanedithiols, including 1,9-nonanedithiol, on gold surfaces, which is significant for nanotechnological applications (Deng et al., 2000).
Flexible Chemiresistors
Ketelsen et al. (2020) developed a method for printing flexible chemiresistors using cross-linked gold nanoparticles and 1,9-nonanedithiol, demonstrating its application in sensor technology (Ketelsen et al., 2020).
Fungicidal Activity
Akhmetova et al. (2011) explored the synthesis of derivatives of 3,7-dithia-1,5-diazabicyclo[3.3.0]octane and examined their fungicidal activity, highlighting the potential biological applications of these compounds (Akhmetova et al., 2011).
Multilayer Surface Assembly
Research by Kohli et al. (1998) focused on the assembly of covalently-coupled disulfide multilayers on gold using dithiols such as 1,9-nonanedithiol. This study is significant for understanding multilayer surface chemistry and its applications (Kohli et al., 1998).
Surface Chemistry and Adsorption
Millone et al. (2009) conducted a comparative study on the adsorption of various alkanedithiols, including nonanedithiol, on gold surfaces, providing insights into the surface chemistry of self-assembled monolayers (Millone et al., 2009).
Analytical Applications
The study by Choi et al. (2001) on the temperature-dependent spectroscopy of silver 1,9-nonanedithiolate offers insights into the analytical applications of these compounds, particularly in spectroscopy and thermal analysis (Choi et al., 2001).
Organic Synthesis
Smith and Adams (2004) discussed the evolution of dithiane-based strategies in organic synthesis, highlighting the role of 1,3-dithianes in constructing complex natural and unnatural products (Smith & Adams, 2004).
Safety And Hazards
“3,7-Dithia-1,9-nonanedithiol” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .
Propriétés
IUPAC Name |
2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHKMRNYSMEEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCS)CSCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327381 | |
| Record name | 3,7-Dithia-1,9-nonanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dithia-1,9-nonanedithiol | |
CAS RN |
25676-62-4 | |
| Record name | 3,7-Dithia-1,9-nonanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dithia-1,9-nonanedithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)



